molecular formula C13H13Br3O4 B14405386 2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate CAS No. 89670-64-4

2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate

Cat. No.: B14405386
CAS No.: 89670-64-4
M. Wt: 472.95 g/mol
InChI Key: KEUIXDXODOUPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a tribromophenoxy group, and a methylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate typically involves the reaction of 2,3,4-tribromophenol with glycidol to form the intermediate 2-hydroxy-1-(2,3,4-tribromophenoxy)propan-1-ol. This intermediate is then esterified with methacrylic acid to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled temperature conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the tribromophenoxy group can interact with hydrophobic regions of proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-(2,3,4-tribromophenoxy)propyl 2-methylprop-2-enoate is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .

Properties

CAS No.

89670-64-4

Molecular Formula

C13H13Br3O4

Molecular Weight

472.95 g/mol

IUPAC Name

[2-hydroxy-1-(2,3,4-tribromophenoxy)propyl] 2-methylprop-2-enoate

InChI

InChI=1S/C13H13Br3O4/c1-6(2)12(18)20-13(7(3)17)19-9-5-4-8(14)10(15)11(9)16/h4-5,7,13,17H,1H2,2-3H3

InChI Key

KEUIXDXODOUPTP-UHFFFAOYSA-N

Canonical SMILES

CC(C(OC1=C(C(=C(C=C1)Br)Br)Br)OC(=O)C(=C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.